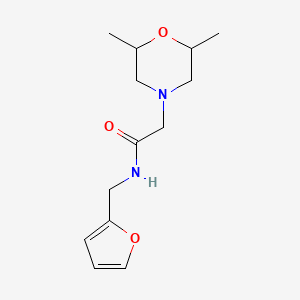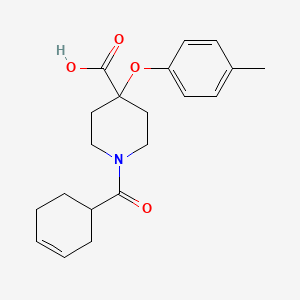
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme.
作用機序
CPI-1189 is a selective inhibitor of the PDE4 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, CPI-1189 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These pathways play a crucial role in the regulation of inflammatory responses and other cellular processes.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have several biochemical and physiological effects, including anti-inflammatory, bronchodilatory, and immunomodulatory effects. In preclinical studies, CPI-1189 has been shown to reduce inflammation and airway hyperresponsiveness in animal models of asthma and COPD. Additionally, CPI-1189 has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
実験室実験の利点と制限
One of the primary advantages of CPI-1189 in lab experiments is its selectivity for the PDE4 enzyme. This selectivity allows for more precise targeting of the inflammatory response, reducing the risk of off-target effects. However, one of the limitations of CPI-1189 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on CPI-1189. One area of research is in the development of more efficient synthesis methods to increase the overall yield of the compound. Additionally, further research is needed to determine the optimal dosages and administration routes for CPI-1189 in various disease models. Finally, there is potential for the development of novel PDE4 inhibitors based on the structure of CPI-1189, which could have improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, CPI-1189 is a promising compound with potential applications in the treatment of inflammatory diseases. Its selectivity for the PDE4 enzyme makes it an attractive target for drug development, and its anti-inflammatory, bronchodilatory, and immunomodulatory effects have been demonstrated in preclinical studies. Further research is needed to optimize the synthesis and dosing of CPI-1189 and to explore its potential in various disease models.
合成法
The synthesis of CPI-1189 involves several steps, starting from the reaction of tetrahydrofuran with cyclopentylamine to obtain N-cyclopentyltetrahydrofuran. This intermediate is then reacted with phthalic anhydride to obtain N-cyclopentyl-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide. The overall yield of this synthesis method is around 25%.
科学的研究の応用
CPI-1189 has shown potential applications in various fields of scientific research. One of the primary areas of research is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. CPI-1189 has been shown to reduce inflammation by inhibiting the PDE4 enzyme, which plays a crucial role in the regulation of inflammatory responses.
特性
IUPAC Name |
N-cyclopentyl-1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-17(20-13-4-1-2-5-13)12-7-8-15-16(10-12)19(24)21(18(15)23)11-14-6-3-9-25-14/h7-8,10,13-14H,1-6,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYBMWAMAWNBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,5-dichloro-4-pyridinyl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5319855.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5319862.png)
![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)

![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)
![1-(4-fluorophenyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5319886.png)
![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)
![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
